24R-Calcipotriol Exhibits Superior Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to Calcitriol, Tacalcitol, Calcipotriol, and PRI-2205
Among a panel of vitamin D analogs tested, the diastereomeric analog PRI-2202 (24R-Calcipotriol) demonstrated the strongest antiproliferative activity on the human breast cancer cell line MCF-7 [1]. When used alone at 1000 nM, 24R-Calcipotriol achieved 81.0 ± 31.6% proliferation inhibition, compared to 62.4 ± 7.4% for calcitriol, 62.4 ± 4.9% for tacalcitol (PRI-2191), 58.5 ± 4.9% for calcipotriol (PRI-2201), and 64.4 ± 19.6% for the geometric analog PRI-2205 [2]. The superiority of 24R-Calcipotriol over the parent drug calcipotriol (PRI-2201) was most pronounced at this concentration (1.38-fold higher inhibition).
| Evidence Dimension | Proliferation inhibition (%) in MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | 81.0 ± 31.6% inhibition (1000 nM) |
| Comparator Or Baseline | Calcitriol: 62.4 ± 7.4%; Tacalcitol (PRI-2191): 62.4 ± 4.9%; Calcipotriol (PRI-2201): 58.5 ± 4.9%; PRI-2205: 64.4 ± 19.6% (all at 1000 nM) |
| Quantified Difference | 18.6 percentage point improvement over calcipotriol (PRI-2201); 1.38-fold higher inhibition |
| Conditions | MCF-7 breast cancer cells; 72 h incubation; MTT assay; mean ± SD |
Why This Matters
For oncology researchers investigating vitamin D analogs in breast cancer models, 24R-Calcipotriol provides significantly higher single-agent antiproliferative efficacy than the clinically used calcipotriol or reference compound calcitriol, enabling more robust in vitro studies of tumor cell growth inhibition.
- [1] Milczarek M, Chodyński M, Filip-Psurska B, et al. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells. Cancers (Basel). 2013;5(4):1355-78. Abstract and Results, Section 2.4. View Source
- [2] Milczarek M, et al. Cancers (Basel). 2013;5(4):1355-78. Table 5. View Source
